molecular formula C12H8O3S B6377853 4-(3-Formyl-2-hydroxyphenyl)thiophene-2-carbaldehyde CAS No. 1262003-24-6

4-(3-Formyl-2-hydroxyphenyl)thiophene-2-carbaldehyde

Cat. No.: B6377853
CAS No.: 1262003-24-6
M. Wt: 232.26 g/mol
InChI Key: RCBZFGMBWVDEJY-UHFFFAOYSA-N
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Description

4-(3-Formyl-2-hydroxyphenyl)thiophene-2-carbaldehyde is a heterocyclic compound that contains both a thiophene ring and a phenyl ring with formyl and hydroxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Formyl-2-hydroxyphenyl)thiophene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation reaction of 3-formyl-2-hydroxybenzaldehyde with thiophene-2-carbaldehyde under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out in a solvent like ethanol or acetic acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Formyl-2-hydroxyphenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 4-(3-Carboxy-2-hydroxyphenyl)thiophene-2-carbaldehyde.

    Reduction: 4-(3-Hydroxymethyl-2-hydroxyphenyl)thiophene-2-carbaldehyde.

    Substitution: 4-(3-Alkoxy-2-hydroxyphenyl)thiophene-2-carbaldehyde or 4-(3-Acyloxy-2-hydroxyphenyl)thiophene-2-carbaldehyde.

Scientific Research Applications

4-(3-Formyl-2-hydroxyphenyl)thiophene-2-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the fabrication of organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 4-(3-Formyl-2-hydroxyphenyl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The formyl and hydroxy groups can form hydrogen bonds with target molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Formyl-4-hydroxyphenyl)thiophene-2-carbaldehyde: Similar structure but with a different position of the hydroxy group.

    4-(3-Formyl-2-methoxyphenyl)thiophene-2-carbaldehyde: Contains a methoxy group instead of a hydroxy group.

Uniqueness

4-(3-Formyl-2-hydroxyphenyl)thiophene-2-carbaldehyde is unique due to the specific positioning of the formyl and hydroxy groups, which can influence its reactivity and interactions with other molecules. This unique structure allows for distinct applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(3-formyl-2-hydroxyphenyl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O3S/c13-5-8-2-1-3-11(12(8)15)9-4-10(6-14)16-7-9/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBZFGMBWVDEJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=CSC(=C2)C=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00685114
Record name 4-(3-Formyl-2-hydroxyphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262003-24-6
Record name 4-(3-Formyl-2-hydroxyphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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